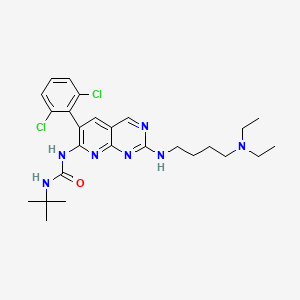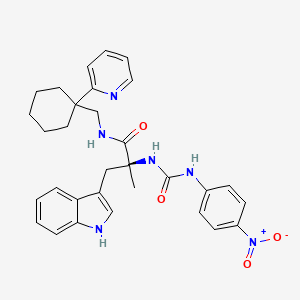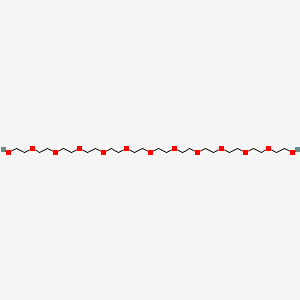
ドデカエチレングリコール
概要
説明
科学的研究の応用
Dodecaethylene glycol has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of water-soluble forms of biologically active compounds.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
Target of Action
Dodecaethylene glycol, also known as PED-diol (n=12), is primarily used as a cross-linking reagent . It is a PEG-based linker for PROTACs, which are molecules that join two essential ligands . These ligands are crucial for forming PROTAC molecules, one of which is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of dodecaethylene glycol involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The dodecaethylene glycol linker enables this selective protein degradation by connecting the two essential ligands .
Biochemical Pathways
It is known that protacs, which use dodecaethylene glycol as a linker, manipulate the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation and turnover in cells .
Result of Action
The primary result of dodecaethylene glycol’s action as a linker in PROTACs is the selective degradation of target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially offering therapeutic benefits in various disease contexts.
生化学分析
Biochemical Properties
Dodecaethylene glycol is known for its good solubility, being able to dissolve in both water and various organic solvents . It has surface activity and can be used as a surfactant
Cellular Effects
They can affect the structure and function of proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a cross-linking reagent, it may interact with biomolecules, potentially causing enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Dodecaethylene glycol can be synthesized through the polymerization of ethylene oxide in the presence of a catalyst. The reaction typically involves the use of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The polymerization process is controlled to achieve the desired chain length, resulting in dodecaethylene glycol .
Industrial Production Methods: Industrial production of dodecaethylene glycol follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of ethylene oxide to a reactor containing the catalyst and initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions: Dodecaethylene glycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
- Octaethylene glycol
- Pentaethylene glycol
- Hexaethylene glycol
- Polyethylene glycol
Comparison: Dodecaethylene glycol is unique due to its longer chain length, which provides enhanced solubility and cross-linking capabilities compared to shorter-chain polyethylene glycols. This makes it particularly valuable in applications requiring higher molecular weight and greater solubility .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZXKWFJEFFURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218122 | |
| Record name | Dodecaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6790-09-6 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not a pharmaceutical itself, dodecaethylene glycol's interactions are primarily driven by its surfactant properties. For example, it can intercalate into lipid bilayers, affecting their fluidity and permeability. [] This characteristic makes it useful for studying membrane dynamics and as a component in drug delivery systems. [] In mixtures with ionic surfactants, it can modify surface adsorption and self-assembly properties, influencing the formation of micelles and other structures. [, ]
ANone: Dodecaethylene glycol is a polyethylene glycol ether with the following characteristics:
- Spectroscopic data: Infrared and Raman spectroscopic studies have been used to characterize the structure and conformational changes of dodecaethylene glycol-based lipids at different temperatures, providing insights into their thermal behavior and potential applications in drug delivery. [, , , ]
ANone: Dodecaethylene glycol exhibits good compatibility with a range of substances, making it suitable for various applications. It has been investigated for its use in:
- Drug delivery: Its biocompatibility and ability to form nanovesicles (QuSomes™) make it a promising candidate for drug delivery systems. [, , , ]
- Surfactant formulations: Its ability to modify surface properties makes it valuable in formulating detergents, emulsifiers, and dispersants. []
- Extraction processes: It has been explored as a synergistic agent in the extraction of metal ions like europium and americium. []
ANone: The provided research does not specifically focus on the catalytic properties of dodecaethylene glycol. Its applications primarily leverage its surfactant properties rather than any inherent catalytic activity.
ANone: While the provided research does not extensively cover computational studies, techniques like molecular dynamics simulations could offer valuable insights into its interactions with other molecules, further aiding in understanding its behavior in various systems.
A: The provided research primarily focuses on dodecaethylene glycol as a part of larger molecules, specifically PEGylated lipids. Studies show that altering the length of the hydrophobic acyl chains (e.g., using dimyristoyl or distearoyl groups) and the number of ethylene glycol units in the headgroup significantly impacts the thermal stability and phase transition behavior of these lipids. [, , ]
A: While the research mentions toxicity studies for certain dodecaethylene glycol-based lipids [, ], comprehensive data addressing all SHE aspects requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
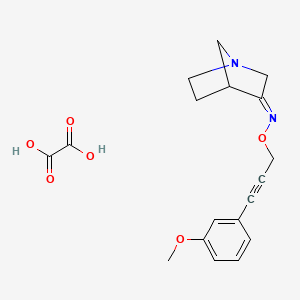
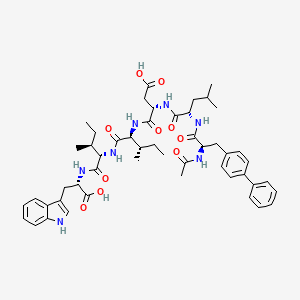

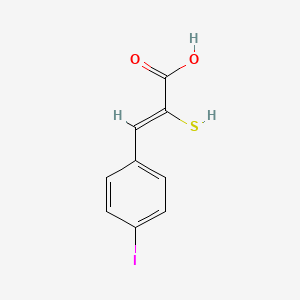
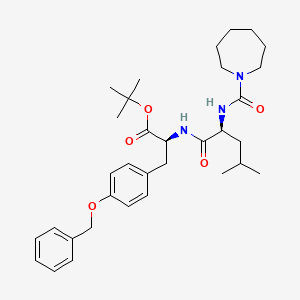

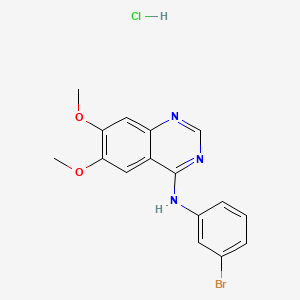
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
